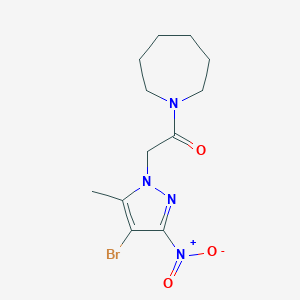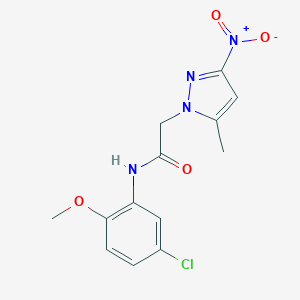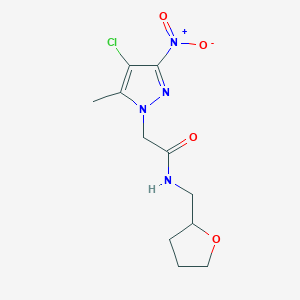![molecular formula C13H11F3N4O4 B402378 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B402378.png)
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: The nitrated pyrazole is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Aminopyrazole derivatives: Formed by the reduction of the nitro group.
Substituted pyrazoles: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenylacetamide: Lacks the trifluoromethoxy group.
2-(3-Nitro-pyrazol-1-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both the trifluoromethoxy group and the nitro group on the pyrazole ring makes 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C13H11F3N4O4 |
|---|---|
Molekulargewicht |
344.25g/mol |
IUPAC-Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H11F3N4O4/c1-8-6-11(20(22)23)18-19(8)7-12(21)17-9-2-4-10(5-3-9)24-13(14,15)16/h2-6H,7H2,1H3,(H,17,21) |
InChI-Schlüssel |
AGTLXSZNXFTNPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Benzhydryl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B402295.png)
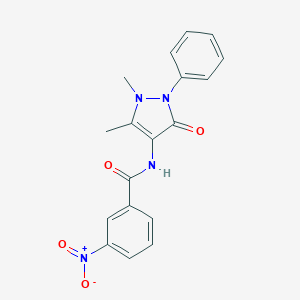
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B402298.png)
![1,8-Dibromo-17-(2-butoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B402302.png)
![1-(4-bromophenyl)-5-[2-(methyloxy)phenyl]-3-thien-2-yl-4,5-dihydro-1H-pyrazole](/img/structure/B402304.png)
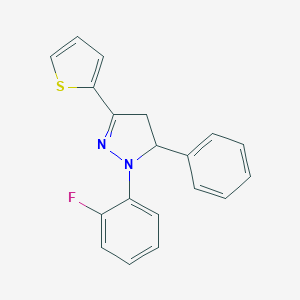
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B402306.png)
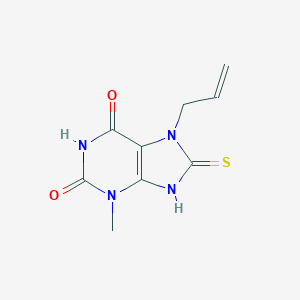
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402309.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3,5-bisnitro-4-methylbenzamide](/img/structure/B402310.png)
![3,5-bisnitro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B402312.png)
